molecular formula C30H50O2 B109229 3-Epiglochidiol CAS No. 29028-10-2

3-Epiglochidiol

Cat. No.: B109229
CAS No.: 29028-10-2
M. Wt: 442.7 g/mol
InChI Key: SWEUJTWPRYKNNX-AXLUDCLJSA-N
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Description

3-Epiglochidiol: is a naturally occurring triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential medicinal properties and is being studied for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Epiglochidiol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of squalene, a natural precursor, followed by a series of oxidation and reduction reactions to introduce the hydroxyl groups at the 1beta and 3beta positions. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as certain plant species known to contain high levels of triterpenoids. The extraction process typically includes solvent extraction, followed by purification steps such as chromatography to isolate the desired compound. Alternatively, large-scale chemical synthesis methods can be employed, utilizing optimized reaction conditions and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Epiglochidiol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various hydrocarbon derivatives. Substitution reactions can result in halogenated or alkylated compounds.

Scientific Research Applications

3-Epiglochidiol has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex triterpenoids and related compounds.

    Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has shown promise in preclinical studies for the treatment of various diseases.

    Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-Epiglochidiol involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects through the modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis. The compound may interact with enzymes, receptors, and other proteins, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

3-Epiglochidiol can be compared with other similar triterpenoid compounds, such as:

    Betulin: Another triterpenoid with similar hydroxyl groups but different structural features.

    Lupeol: A closely related compound with similar biological activities but lacking the hydroxyl groups at the 1beta and 3beta positions.

    Oleanolic Acid: A triterpenoid with a carboxylic acid group, known for its anti-inflammatory and hepatoprotective properties.

The uniqueness of this compound lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEUJTWPRYKNNX-AXLUDCLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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